molecular formula C24H30F3N3O5S2 B560236 FTI-277 trifluoroacetate salt CAS No. 1217447-06-7

FTI-277 trifluoroacetate salt

カタログ番号 B560236
CAS番号: 1217447-06-7
分子量: 561.635
InChIキー: GJEFFRDWFVSCOJ-PXPMWPIZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FTI-277 trifluoroacetate salt is a peptidomimetic farnesyl transferase inhibitor . It is highly potent and antagonizes both H and K-Ras oncogenic signaling . The empirical formula is C22H29N3O3S2 · xC2HF3O2 .


Molecular Structure Analysis

The molecular weight of this compound is 447.61 (free base basis) . The molecular formula is C22H29N3O3S2 · xC2HF3O2 .


Physical And Chemical Properties Analysis

This compound is a white lyophilised solid . It is soluble in water at a concentration of ≥2 mg/mL . It is stored in desiccated conditions at a temperature of −70°C .

科学的研究の応用

  • Oncogenic Ras Signaling Inhibition : FTI-277 trifluoroacetate salt is identified as a Ras CAAX peptidomimetic that selectively blocks oncogenic Ras signaling by inducing cytoplasmic accumulation of inactive Ras-Raf complexes. This property is critical for its potential use in cancer treatment, as it inhibits the activation of mitogen-activated protein kinase (MAPK) in cells transformed by farnesylated Ras (Lerner et al., 1995).

  • Apoptosis Induction in Cancer Cells : Research has demonstrated that FTI-277 can inhibit the phosphatidylinositol 3-OH kinase (PI 3-kinase)/AKT2-mediated growth factor- and adhesion-dependent survival pathways in human cancer cells, particularly those overexpressing AKT2, leading to apoptosis. This suggests its utility in targeting specific pathways for cancer therapeutics (Jiang et al., 2000).

  • Mitigating Nicotine Withdrawal Syndrome : FTI-276 trifluoroacetate, a selective inhibitor of farnesyltransferase subtype I, has shown effectiveness in attenuating the precipitated nicotine withdrawal syndrome in mice. This points to its potential role in addressing nicotine addiction (Singh et al., 2013).

  • Radioresistance Suppression in Cancer Cells : The farnesyltransferase inhibitor FTI-277 has been reported to suppress radioresistance induced by the 24-kDa isoform of FGF2 in HeLa cells expressing wild-type RAS. This suggests its potential use in enhancing the effectiveness of radiation therapy in certain cancer types (Cohen-Jonathan et al., 1999).

  • Enhancement of Tamoxifen Effect in Breast Cancer : FTI-277, when used in combination with tamoxifen, has shown to enhance the efficacy of the latter in inhibiting the proliferation of estrogen-dependent MCF-7 breast cancer cells. This suggests a potential synergistic effect of FTI-277 with other cancer drugs (Dalenc et al., 2005).

  • Effect on Prenylation of K-Ras : Research has shown that the inhibition of the prenylation of K-Ras, but not H- or N-Ras, is highly resistant to CAAX peptidomimetics and requires both a farnesyltransferase and a geranylgeranyltransferase I inhibitor in human tumor cell lines. This highlights the specific targeting mechanism of FTI-277 and its related compounds (Lerner et al., 1997).

Safety and Hazards

The safety and hazards associated with FTI-277 trifluoroacetate salt are represented by the hazard statements H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

特性

IUPAC Name

methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3S2.C2HF3O2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15;3-2(4,5)1(6)7/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26);(H,6,7)/t16-,20+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEFFRDWFVSCOJ-PXPMWPIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCSC)NC(=O)C1=C(C=C(C=C1)NC[C@H](CS)N)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F3N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。